molecular formula C15H17N3O2S2 B5752850 N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

Cat. No. B5752850
M. Wt: 335.4 g/mol
InChI Key: YYIBIEMEKBVULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, commonly known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in various fields.

Mechanism of Action

MTAA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. This inhibition leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and physiological effects:
MTAA has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of oxidative stress in neurons. Additionally, MTAA has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAA in lab experiments is its potent activity and relatively low toxicity. However, one of the limitations of using MTAA is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several potential future directions for research on MTAA. One area of interest is the development of more efficient synthesis methods for MTAA, which could potentially lead to increased availability and lower costs. Additionally, further studies are needed to elucidate the exact mechanisms of action of MTAA and to identify potential new applications for this compound in various fields. Finally, more research is needed to determine the safety and efficacy of MTAA in human clinical trials, which could ultimately lead to the development of new treatments for various diseases.

Synthesis Methods

MTAA can be synthesized using a straightforward method that involves the reaction of 2-acetylthiophene with hydrazine hydrate, followed by the reaction of the resulting compound with 2-methoxy-5-methylbenzoyl chloride. The product obtained is then treated with carbon disulfide to yield MTAA in high yield.

Scientific Research Applications

MTAA has been studied for its potential use in various scientific fields, including cancer research, neurobiology, and medicinal chemistry. Studies have shown that MTAA has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, MTAA has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10-5-6-13(20-2)12(8-10)16-15(21)18-17-14(19)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIBIEMEKBVULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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